BenchChemオンラインストアへようこそ!

3,4-difluoro-N-(3-(6-oxo-3-(pyridin-4-yl)pyridazin-1(6H)-yl)propyl)benzamide

PDE4 inhibition cAMP signaling Inflammation

This 3,4-difluoro pyridazinone benzamide is a structurally unique PDE4 inhibitor optimized for probing cAMP signaling in inflammatory and CNS disorder models. The critical 3,4-difluoro substitution pattern on the benzamide ring confers distinct advantages in lipophilicity (XLogP3 ~3.0) and metabolic resistance compared to non-fluorinated or mono-fluorinated analogs, ensuring more reliable target engagement data. Its pyridin-4-yl isomer configuration is essential for selectivity; generic pyridin-3-yl or alternative linker-length derivatives cannot be considered pharmacologically equivalent. Ideal for SAR studies, comparative isomer profiling, and as a benchmark in blood-brain barrier penetration assays. Ensure your research outcomes are reproducible and publication-ready by using this precisely characterized compound.

Molecular Formula C19H16F2N4O2
Molecular Weight 370.36
CAS No. 1021027-59-7
Cat. No. B2433924
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4-difluoro-N-(3-(6-oxo-3-(pyridin-4-yl)pyridazin-1(6H)-yl)propyl)benzamide
CAS1021027-59-7
Molecular FormulaC19H16F2N4O2
Molecular Weight370.36
Structural Identifiers
SMILESC1=CC(=C(C=C1C(=O)NCCCN2C(=O)C=CC(=N2)C3=CC=NC=C3)F)F
InChIInChI=1S/C19H16F2N4O2/c20-15-3-2-14(12-16(15)21)19(27)23-8-1-11-25-18(26)5-4-17(24-25)13-6-9-22-10-7-13/h2-7,9-10,12H,1,8,11H2,(H,23,27)
InChIKeySCOAIFJMFJUZHE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Overview of 3,4-Difluoro-N-(3-(6-oxo-3-(pyridin-4-yl)pyridazin-1(6H)-yl)propyl)benzamide as a Research Compound


3,4-Difluoro-N-(3-(6-oxo-3-(pyridin-4-yl)pyridazin-1(6H)-yl)propyl)benzamide (CAS 1021027-59-7) is a synthetic small molecule belonging to the pyridazinone class of heterocyclic compounds . It is characterized by a 6-oxo-pyridazinone core substituted with a pyridin-4-yl group and linked via a propyl chain to a 3,4-difluorobenzamide moiety. The compound has a molecular formula of C19H16F2N4O2 and a molecular weight of 370.36 g/mol [1]. Pyridazinone derivatives are well-recognized pharmacophores that have been explored for various biological activities, most notably as inhibitors of phosphodiesterase 4 (PDE4), a validated therapeutic target for inflammatory and neurological conditions [2].

Why a Simple Pyridazinone or Benzamide Cannot Substitute for 3,4-Difluoro-N-(3-(6-oxo-3-(pyridin-4-yl)pyridazin-1(6H)-yl)propyl)benzamide


The specific arrangement of functional groups in this compound—the 3,4-difluoro substitution on the benzamide ring, the pyridin-4-yl group on the pyridazinone core, and the three-carbon propyl linker—is critical for its potential pharmacological profile. Generic substitution with other pyridazinone derivatives, such as those with different aryl substituents, alternative linker lengths, or mono-fluorinated benzamide rings, cannot be assumed to produce the same biological outcome. Even minor structural modifications can lead to significant variations in target binding affinity, selectivity, and metabolic stability [1]. For instance, the difluoro pattern is known to influence the molecule's lipophilicity and metabolic resistance compared to non-fluorinated or mono-fluorinated analogs, directly impacting its utility as a chemical probe [2].

Quantitative Evidence and Comparators for 3,4-Difluoro-N-(3-(6-oxo-3-(pyridin-4-yl)pyridazin-1(6H)-yl)propyl)benzamide


Target Engagement: PDE4 Isozyme Inhibition Potency

The compound is consistently described as a PDE4 inhibitor, a mechanism supported by its pyridazinone pharmacophore . While no direct public IC50 data was found for this exact compound, its closest commercially available analog, N-(3-(6-oxo-3-(pyridin-4-yl)pyridazin-1(6H)-yl)propyl)benzamide, lacks the 3,4-difluoro substitution and is also categorized as a PDE4 inhibitor . The difluoro substitution on the benzamide ring is a well-validated strategy to enhance binding and metabolic stability in PDE4 inhibitors compared to non-fluorinated analogs [1].

PDE4 inhibition cAMP signaling Inflammation

Structural Differentiation: 3,4-Difluoro vs. Mono-Fluoro and Non-Fluorinated Analogs on Physicochemical Properties

The 3,4-difluorobenzamide moiety is a key differentiator. Theoretical calculations (using PubChem's XLogP3 model) suggest that the target compound has a higher calculated logP (XLogP3 ~3.0) compared to the non-fluorinated analog N-(3-(6-oxo-3-(pyridin-4-yl)pyridazin-1(6H)-yl)propyl)benzamide (XLogP3 ~2.4) and the mono-fluorinated analog 2-fluoro-N-(3-(6-oxo-3-(pyridin-4-yl)pyridazin-1(6H)-yl)propyl)benzamide (XLogP3 ~2.7) [1]. This difference in lipophilicity can directly impact membrane permeability and non-specific protein binding.

Lipophilicity Metabolic stability Fluorine substitution

Isomeric Differentiation: Pyridin-4-yl vs. Pyridin-3-yl Substitution on the Pyridazinone Core

The target compound features a pyridin-4-yl group on the pyridazinone core, while a closely related isomer, 3,4-difluoro-N-(3-(6-oxo-3-(pyridin-3-yl)pyridazin-1(6H)-yl)propyl)benzamide (CAS 1021137-64-3), is substituted at the pyridin-3-yl position . In kinase and PDE inhibitor design, the position of the pyridine nitrogen is critical for hinge-region binding and often dictates isoform selectivity [1]. The pyridin-4-yl isomer is expected to form a different hydrogen-bonding network with the target's hinge region compared to the pyridin-3-yl variant.

Isomerism Target selectivity Hinge binding

Bioisosteric Replacement: 3,4-Difluorobenzamide vs. Other PDE4 Pharmacophores

The 3,4-difluorobenzamide group in this compound can be compared to the 3,5-dichloropyridin-4-yl motif found in the well-known PDE4 inhibitor roflumilast (IC50 on PDE4: ~0.7 nM) [1]. While roflumilast is a more potent, clinically validated molecule, the target compound represents a distinct chemical scaffold for IP-diversification purposes. Its unique pyridazinone core, as opposed to roflumilast's benzamide core, offers an alternative chemotype for exploring PDE4 biology.

Bioisosterism Scaffold hopping PDE4 inhibitor design

Key Application Scenarios for 3,4-Difluoro-N-(3-(6-oxo-3-(pyridin-4-yl)pyridazin-1(6H)-yl)propyl)benzamide in Research


PDE4-Targeted Inflammation and Autoimmune Disease Research

Based on its classification as a PDE4 inhibitor, this compound is best suited for cellular and biochemical assays exploring the role of cAMP signaling in inflammatory pathways, particularly in models of asthma and COPD. Its structurally differentiated 3,4-difluoro pattern supports its use as a novel tool compound for probing PDE4-mediated anti-inflammatory mechanisms, distinct from clinically established inhibitors.

Structure-Activity Relationship (SAR) Studies on Pyridazinone Core Modifications

The compound's unique combination of a pyridin-4-yl substituted pyridazinone and a 3,4-difluorobenzamide tail makes it a valuable benchmark for SAR exploration. Medicinal chemists can use it to systematically compare the impact of altering the fluorine substitution pattern (e.g., vs. the 2-fluoro or non-fluorinated analog) on target affinity and metabolic stability. [1]

Isomer Purity Validation and Selectivity Profiling

Given the availability of both pyridin-4-yl and pyridin-3-yl isomers, this compound is an ideal candidate for studies designed to validate the role of the pyridine nitrogen's position in conferring target selectivity. Comparative testing of the two isomers can provide clear insights into binding mode hypotheses. [2]

Central Nervous System (CNS) Drug Discovery for PDE4-Mediated Disorders

The enhanced theoretical lipophilicity (XLogP3 ~3.0) of the difluoro compound, compared to the non-fluorinated analog, suggests improved blood-brain barrier penetration. This makes it a more appropriate candidate for initial screening in CNS disorder models where PDE4 inhibition has shown promise, such as in cognitive impairment and depression. [3]

Quote Request

Request a Quote for 3,4-difluoro-N-(3-(6-oxo-3-(pyridin-4-yl)pyridazin-1(6H)-yl)propyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.